molecular formula C6H9NO2 B3180047 (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde CAS No. 122663-23-4

(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde

Cat. No.: B3180047
CAS No.: 122663-23-4
M. Wt: 127.14 g/mol
InChI Key: OTKGOSOTGGCFER-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Methyl-5-oxopyrrolidine-2-carbaldehyde is an organic compound with a unique structure that includes a pyrrolidine ring, a ketone group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-5-oxopyrrolidine-2-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of N-methylpyrrolidine with an oxidizing agent to introduce the ketone and aldehyde functionalities. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-Methyl-5-oxopyrrolidine-2-carbaldehyde may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-5-oxopyrrolidine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde or ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Compounds with new functional groups replacing the aldehyde or ketone

Scientific Research Applications

®-1-Methyl-5-oxopyrrolidine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ketones.

    Industry: The compound can be used in the production of fine chemicals and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism by which ®-1-Methyl-5-oxopyrrolidine-2-carbaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. This interaction can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde: The enantiomer of the compound, which may have different biological activities.

    1-Methyl-5-oxopyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of an aldehyde.

    1-Methyl-5-hydroxypyrrolidine-2-carbaldehyde: A compound with a hydroxyl group instead of a ketone.

Uniqueness

®-1-Methyl-5-oxopyrrolidine-2-carbaldehyde is unique due to its specific stereochemistry and the presence of both aldehyde and ketone functionalities. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

(2R)-1-methyl-5-oxopyrrolidine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-7-5(4-8)2-3-6(7)9/h4-5H,2-3H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKGOSOTGGCFER-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CCC1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde
Reactant of Route 2
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde
Reactant of Route 3
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde
Reactant of Route 4
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde
Reactant of Route 5
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde
Reactant of Route 6
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde

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